Vandrikidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vanadium compounds have been extensively studied due to their diverse chemical and physical properties, which make them suitable for various applications in catalysis, materials science, and organic synthesis. Their unique ability to exist in multiple oxidation states allows for complex interactions with organic molecules, leading to innovative synthetic pathways and materials with novel properties.

Synthesis Analysis

The synthesis of vanadium compounds often involves the use of vanadium oxides or salts as precursors. For instance, studies have shown the efficient synthesis of vanadium silicates and vanadium complexes through hydrothermal methods or by reacting vanadium salts with organic ligands. These syntheses highlight the versatility of vanadium in forming complex structures with significant catalytic and material properties (Reddy et al., 1993); (Zhang et al., 2010).

Molecular Structure Analysis

The molecular structure of vanadium compounds can vary significantly, with vanadium atoms capable of adopting multiple coordination geometries. For example, a hexa-coordinated vanadium(IV) complex showcasing a distorted octahedral coordination has been reported, which demonstrates the flexibility of vanadium in forming various molecular architectures (Ooi et al., 1979).

Chemical Reactions and Properties

Vanadium compounds are known for their catalytic properties, especially in oxidation reactions. They can catalyze the oxidation of alkanes, alkenes, and aromatic compounds with high efficiency, showcasing their potential in industrial and synthetic chemistry applications. Their ability to undergo reversible oxidation-reduction reactions is a key aspect of their chemical behavior (Lee et al., 2000).

Physical Properties Analysis

The physical properties of vanadium compounds, such as solubility, thermal stability, and electrical conductivity, can be significantly influenced by their molecular structure. For instance, studies on polyphenols derived from vanadium compounds reveal that these materials can exhibit semiconductive behavior, which could be harnessed in electronic and optoelectronic applications (Kaya et al., 2009).

Chemical Properties Analysis

The chemical properties of vanadium compounds, particularly their reactivity, catalytic activity, and interaction with organic molecules, are of significant interest. Their role in facilitating bond formation through catalytic processes highlights the utility of vanadium in synthetic chemistry. The ability to manipulate the oxidation state of vanadium allows for the design of catalysts that are specific to certain types of chemical reactions (Digwal et al., 2017).

Wissenschaftliche Forschungsanwendungen

Integration of Biological Data : Research in biology and medicine often requires the integration of various data types like gene expression, protein, and metabolite data. Tools like VANTED system help researchers structure extensive experiment data and visualize it in the context of biological networks (Klukas & Schreiber, 2010) (Klukas & Schreiber, 2010).

Scientific Study in Restoration : A study on the restoration of important Roman mosaics vandalized with paint demonstrated how scientific analysis, such as chemical investigations, can aid in restoration efforts, potentially relevant in analyzing chemical interactions (Puglisi, Ciliberto, Spoto, & Matteini, 1998) (Puglisi et al., 1998).

Vanadium in Biomedical Applications : Vanadium compounds have been investigated for their anticancer properties, particularly against melanoma. This research might be relevant for understanding how certain compounds interact with biological systems (Amante, De Sousa-Coelho, & Aureliano, 2021) (Amante, De Sousa-Coelho, & Aureliano, 2021).

Drug Discovery and Development : A historical perspective on drug discovery highlights the evolution of this field, driven by chemistry and pharmacology, and increasingly influenced by molecular biology and genomic sciences. This is relevant for understanding the process of developing new drugs and compounds (Drews, 2000) (Drews, 2000).

Translational Glycobiology : This research area, focusing on the application of glycoscience to alleviate human suffering, can provide insights into how specific biochemical compounds are used in medical applications (Sackstein, 2016) (Sackstein, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

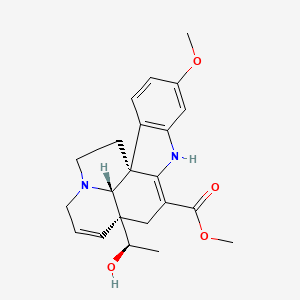

methyl (1R,12S,19R)-12-[(1R)-1-hydroxyethyl]-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-13(25)21-7-4-9-24-10-8-22(20(21)24)16-6-5-14(27-2)11-17(16)23-18(22)15(12-21)19(26)28-3/h4-7,11,13,20,23,25H,8-10,12H2,1-3H3/t13-,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAFZNAXYPDIJR-MCLJMYSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vandrikidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.